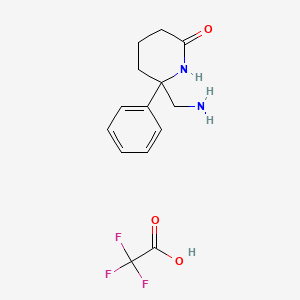
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: This step can be achieved through aminomethylation reactions, such as the Mannich reaction, where formaldehyde and a primary or secondary amine are used.
Addition of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the compound, which can be done under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The trifluoroacetic acid moiety can modulate the compound’s solubility and stability, affecting its overall bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Aminomethyl)-6-phenylpiperidin-2-one: Lacks the trifluoroacetic acid moiety, which may result in different solubility and stability properties.
6-(Aminomethyl)-6-phenylpiperidin-2-one,hydrochloride: Contains a hydrochloride group instead of trifluoroacetic acid, potentially altering its reactivity and biological activity.
Uniqueness
6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which can significantly influence its chemical and biological properties. This makes it a valuable compound for specific applications where enhanced stability and solubility are desired .
Biologische Aktivität
6-(Aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid (commonly referred to as TFA salt of the piperidinone), is a compound of interest due to its potential biological activities, including its effects on cancer cells and its role in neuropharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula : C13H16F3N
- Molecular Weight : 257.27 g/mol
- IUPAC Name : 6-(Aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The piperidine ring structure allows for significant binding interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.
- Cytotoxic Effects : In vitro studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 6-(Aminomethyl)-6-phenylpiperidin-2-one, TFA salt. A notable study demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : Induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin .
- Mechanism : The compound's spirocyclic structure enhances binding affinity to protein targets, which is crucial for its anticancer activity .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Dopaminergic Activity : It displays potential as a modulator of dopamine receptors, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.
- Serotonergic Activity : Its action on serotonin receptors suggests possible applications in mood disorders .
Case Studies
- Study on Anticancer Efficacy :
- Neuropharmacological Assessment :
Data Table
Eigenschaften
Molekularformel |
C14H17F3N2O3 |
|---|---|
Molekulargewicht |
318.29 g/mol |
IUPAC-Name |
6-(aminomethyl)-6-phenylpiperidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N2O.C2HF3O2/c13-9-12(8-4-7-11(15)14-12)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6H,4,7-9,13H2,(H,14,15);(H,6,7) |
InChI-Schlüssel |
ZZUSYKPOGRJXBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(C1)(CN)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















